N~1~-Hydroxy-N~2~,N'~1~-di(naphthalen-2-yl)-2-nitrosoethene-1,1,2-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine is a complex organic compound characterized by its unique structure, which includes naphthalene rings, nitroso groups, and hydroxylamine functionalities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine typically involves multiple steps, including the formation of naphthalen-2-ylamino intermediates and their subsequent reactions with nitroso and hydroxylamine groups. Common synthetic routes may include:
Michael Addition: This step involves the addition of naphthalen-2-ylamine to an activated alkene, forming a key intermediate.
Amidation Reactions: The intermediate undergoes amidation to introduce the hydroxylamine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant and its ability to modulate biological pathways.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their properties.
Wirkmechanismus
The mechanism by which N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites and altering the activity of target molecules. The nitroso and hydroxylamine groups play a crucial role in these interactions, facilitating redox reactions and forming stable complexes with metal ions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-phenyl-2-naphthylamine
- N,N’-di-2-naphthyl-p-phenylenediamine
- 2-(naphthalen-1-ylamino)-nicotinic acid
- 2-(naphthalen-2-ylamino)-nicotinic acid
Uniqueness
N-[1,2-bis(naphthalen-2-ylamino)-2-nitroso-ethenyl]hydroxylamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
87259-65-2 |
---|---|
Molekularformel |
C22H18N4O2 |
Molekulargewicht |
370.4 g/mol |
IUPAC-Name |
1-N,2-N-dihydroxy-1-N',2-N'-dinaphthalen-2-ylethanediimidamide |
InChI |
InChI=1S/C22H18N4O2/c27-25-21(23-19-11-9-15-5-1-3-7-17(15)13-19)22(26-28)24-20-12-10-16-6-2-4-8-18(16)14-20/h1-14,27-28H,(H,23,25)(H,24,26) |
InChI-Schlüssel |
KMGZHGLTJMBYMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)N=C(C(=NC3=CC4=CC=CC=C4C=C3)NO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.